molecular formula C8H17NO2 B2368588 2-(2-Methoxyethyl)-2-methylmorpholine CAS No. 1485656-13-0

2-(2-Methoxyethyl)-2-methylmorpholine

Cat. No.: B2368588
CAS No.: 1485656-13-0
M. Wt: 159.229
InChI Key: OQGJRJRZGRZECU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methoxyethyl)-2-methylmorpholine is an organic compound with the molecular formula C8H17NO2 It is a morpholine derivative characterized by the presence of a methoxyethyl group and a methyl group attached to the nitrogen atom

Scientific Research Applications

2-(2-Methoxyethyl)-2-methylmorpholine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Future Directions

While specific future directions for “2-(2-Methoxyethyl)-2-methylmorpholine” are not available, there are future directions for medicinal chemistry in the field of oligonucleotide therapeutics .

Mechanism of Action

Target of Action

It’s worth noting that 2’-o-(2-methoxyethyl) (2’-o-moe) modified oligonucleotides, which share a similar methoxyethyl group, are known to target rna molecules . They hybridize to their target complementary mRNA, which may alter the site of splicing or result in RNA degradation through RNase H activity .

Mode of Action

2’-o-moe-modified oligonucleotides, which share a similar methoxyethyl group, are known to interact with their rna targets via watson-crick base pairing . This interaction can alter the site of splicing or result in RNA degradation, thereby modulating the translation of proteins or eliminating toxic RNA .

Biochemical Pathways

It’s worth noting that 2’-o-moe-modified oligonucleotides, which share a similar methoxyethyl group, can modulate protein translation or eliminate toxic rna, thereby affecting various biochemical pathways .

Pharmacokinetics

They are resistant to nuclease metabolism in both plasma and tissue . Plasma clearance is dominated by distribution to tissues, with less than 10% of the administered dose excreted in urine or feces over 24 hours . The 2’-O-MOE modification combined with the phosphodiester (PO) backbone exhibited 10-fold more rapid plasma clearance, with approximately 50% of the dose excreted in urine as intact oligonucleotide .

Result of Action

2’-o-moe-modified oligonucleotides, which share a similar methoxyethyl group, can modulate the translation of proteins or eliminate toxic rna . This can potentially lead to various molecular and cellular effects depending on the specific RNA target.

Action Environment

It’s worth noting that environmental factors can influence the concentrations of similar compounds, such as phthalates, in various environments

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyethyl)-2-methylmorpholine typically involves the reaction of morpholine with 2-methoxyethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:

[ \text{Morpholine} + \text{2-Methoxyethanol} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of advanced catalysts and purification techniques ensures the production of high-quality compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyethyl)-2-methylmorpholine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of oxygen atoms.

    Substitution: The methoxyethyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve halogenating agents like thionyl chloride (SOCl2) or bromine (Br2).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can produce a variety of substituted morpholine derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyethanol: A related compound with similar structural features but different chemical properties and applications.

    2-(2-Methoxyethoxy)ethanol: Another similar compound with an additional ethoxy group, leading to different reactivity and uses.

Uniqueness

2-(2-Methoxyethyl)-2-methylmorpholine is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-(2-methoxyethyl)-2-methylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-8(3-5-10-2)7-9-4-6-11-8/h9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQGJRJRZGRZECU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCCO1)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.